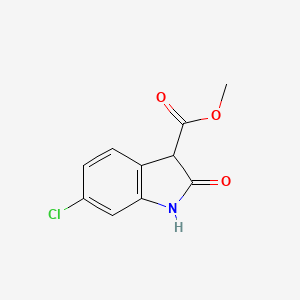

Methyl 6-chlorooxoindoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 6-chlorooxoindoline-3-carboxylate is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs . This compound is primarily used in research settings, particularly in the field of proteomics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chlorooxoindoline-3-carboxylate typically involves the reaction of 6-chloroindole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like triethylamine or sodium hydride to facilitate the formation of the ester bond .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 6-chlorooxoindoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxoindoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyindoline derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.

Major Products:

Oxidation: Oxoindoline derivatives.

Reduction: Hydroxyindoline derivatives.

Substitution: Various substituted indoline derivatives.

Aplicaciones Científicas De Investigación

Methyl 6-chlorooxoindoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of methyl 6-chlorooxoindoline-3-carboxylate involves its interaction with specific molecular targets and pathways. As an indole derivative, it can bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the indole ring .

Comparación Con Compuestos Similares

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.

Methyl 1-hydroxyindole-3-carboxylate: Used in the synthesis of phytoalexins.

Uniqueness: Methyl 6-chlorooxoindoline-3-carboxylate is unique due to the presence of the chlorine atom, which can be further modified to create a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound in research .

Actividad Biológica

Methyl 6-chlorooxoindoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions, typically involving the condensation of oxindole derivatives with appropriate carboxylic acids or their esters. The synthesis typically yields a product that can be characterized using techniques such as NMR, LC/MS, and X-ray crystallography to confirm its structure.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. The compound has been tested against various cancer cell lines, including HepG2 (human liver cancer) and HeLa (cervical cancer) cells.

- IC50 Values : In vitro studies reported IC50 values in the range of 2.62–4.85 μM for HepG2 cells and 0.39–0.75 μM for HeLa cells, indicating potent cytotoxic activity comparable to established chemotherapeutics like doxorubicin .

Antiviral Activity

Molecular docking studies suggest that this compound may act as a potent inhibitor of viral replication, particularly against the Hepatitis B virus (HBV). Experimental data have shown significant inhibition of HBV replication at concentrations around 10 µM, highlighting its potential as an antiviral agent .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties against both Gram-positive and Gram-negative bacteria. While specific MIC values were not detailed in the available literature, preliminary results indicate moderate antibacterial activity against selected strains, suggesting a broader spectrum of biological activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or viral replication.

- Apoptosis Induction : Studies suggest that it could induce apoptosis in cancer cells through various signaling pathways.

- Antioxidant Activity : Some derivatives have shown antioxidant properties, which may contribute to their overall biological efficacy.

Case Study Analysis

Several case studies have explored the impact of this compound on cancer treatment protocols. For instance, one study tracked patient responses to treatment regimens incorporating this compound alongside traditional therapies, noting improvements in tumor response rates and reduced side effects compared to controls

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Propiedades

IUPAC Name |

methyl 6-chloro-2-oxo-1,3-dihydroindole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-15-10(14)8-6-3-2-5(11)4-7(6)12-9(8)13/h2-4,8H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAGPYJGVOEMCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=C(C=C(C=C2)Cl)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00658348 |

Source

|

| Record name | Methyl 6-chloro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151056-78-9 |

Source

|

| Record name | Methyl 6-chloro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.